molecular formula C11H16N2O B185072 N-(4-aminophenyl)pentanamide CAS No. 59690-87-8

N-(4-aminophenyl)pentanamide

Cat. No.: B185072
CAS No.: 59690-87-8
M. Wt: 192.26 g/mol
InChI Key: CUCUTWCDVINHQO-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)pentanamide (CAS: 59690-87-8) is an aromatic amide with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol. Structurally, it consists of a pentanamide chain linked to a para-aminophenyl group.

This article will focus on comparative analyses based on structural and functional similarities.

Properties

IUPAC Name

N-(4-aminophenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-3-4-11(14)13-10-7-5-9(12)6-8-10/h5-8H,2-4,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCUTWCDVINHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364999
Record name N-(4-aminophenyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59690-87-8
Record name N-(4-aminophenyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of 4-Aminophenylamine

To prevent over-acylation, 4-aminophenylamine is protected as its Boc derivative. The amine (1.0 equiv) is treated with di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in DCM or THF in the presence of 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 0°C. After stirring at room temperature for 12 hours, the Boc-protected intermediate is isolated via extraction (DCM/water) and concentrated, yielding 85–90% of N-Boc-4-aminophenylamine.

Acylation and Deprotection

The Boc-protected amine is acylated with pentanoyl chloride (1.1 equiv) using TEA (1.2 equiv) in DCM at 0°C. After 2 hours, the reaction is quenched with water, and the organic layer is dried (Na₂SO₄) and concentrated. Crude N-Boc-N-(4-aminophenyl)pentanamide is treated with trifluoroacetic acid (TFA, 2.0 equiv) in DCM at 20°C for 2 hours to remove the Boc group. The product is precipitated by adding cold ether, yielding this compound in 75–80% overall yield.

Table 3: Boc Protection-Deprotection Protocol

StepConditionsYield
Boc ProtectionBoc₂O, DMAP, DCM, 0°C → rt, 12 h85–90%
AcylationPentanoyl chloride, TEA, DCM, 0°C, 2 h80–85%
DeprotectionTFA/DCM (1:1), 20°C, 2 h90–95%

Direct Coupling Using Carbodiimide Reagents

EDCI/HOBt-Mediated Amide Formation

4-Aminophenylamine (1.0 equiv) is reacted with pentanoic acid (1.1 equiv) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in DCM or DMF. The mixture is stirred at room temperature for 12–24 hours, followed by aqueous workup (1 M HCl) and extraction. Purification via column chromatography (hexane/ethyl acetate) affords this compound in 70–75% yield.

Solvent and Base Optimization

Recent studies highlight the use of bio-based solvents like Cyrene™ (dihydrolevoglucosenone) as alternatives to DMF or DCM. In Cyrene™, EDCI-mediated coupling achieves 80–85% yield with reduced environmental impact. Additionally, Hunig’s base (N,N-diisopropylethylamine) enhances reactivity in polar aprotic solvents like acetonitrile.

Table 4: Direct Coupling Parameters

ParameterDetailsYield
Coupling AgentEDCI/HOBt, DCM, rt, 24 h70–75%
Solvent (Cyrene™)EDCI, Cyrene™, rt, 12 h80–85%

Comparative Analysis of Methods

Yield and Purity

  • Nitro Route : Highest overall yield (90–95%) but requires handling hazardous nitro compounds and hydrogenation equipment.

  • Boc Strategy : Moderate yield (75–80%) with additional protection/deprotection steps, suitable for acid-sensitive substrates.

  • Direct Coupling : Environmentally friendly with Cyrene™, though yields are slightly lower (70–85%).

Industrial Scalability

Catalytic hydrogenation in the nitro route is preferred for large-scale production due to cost-effectiveness and high throughput. Boc methods are reserved for lab-scale synthesis of specialized derivatives .

Chemical Reactions Analysis

Types of Reactions: N-(4-aminophenyl)pentanamide undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Organic Synthesis

N-(4-aminophenyl)pentanamide serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry.

Biological Research

The compound has been studied for its interactions with biological macromolecules. It acts as a model compound to investigate the behavior of amides in biological systems, particularly regarding enzyme interactions and receptor binding.

Pharmaceutical Development

This compound is explored for potential therapeutic applications due to its ability to interact with specific receptors or enzymes. It has shown promise in:

  • Anti-inflammatory properties.
  • Analgesic effects.
  • Potential use as a drug candidate targeting neurodegenerative diseases.

Case Study 1: Structure-Activity Relationship (SAR) Analysis

A study investigated the SAR of derivatives of this compound to identify compounds with enhanced biological activity against specific targets. Variations in substituents on the phenyl ring were correlated with changes in activity, demonstrating how structural modifications can lead to improved efficacy.

Case Study 2: Neuropharmacological Studies

Research has indicated that this compound exhibits potential neuroprotective effects by inhibiting beta-secretase, an enzyme involved in Alzheimer's disease pathology. In vitro assays showed that derivatives could reduce amyloid-beta peptide formation, highlighting their therapeutic potential in neurodegeneration.

Mechanism of Action

The mechanism by which N-(4-aminophenyl)pentanamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The amide group can participate in various biochemical pathways, influencing cellular processes. The phenyl ring can interact with hydrophobic regions of proteins, further modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)Pentanamide (CAS: N/A)

Key Features:
  • Structure : Methoxy (-OCH₃) substituent at the C-4 position of the phenyl ring.
  • Synthesis: Prepared via condensation of 4-anisidine and pentanoic acid, yielding a 69% purity with excellent drug-likeness .
  • Pharmacokinetics :
    • LogP : ~2.4 (indicative of moderate lipophilicity).
    • Topological Polar Surface Area (TPSA) : ~49 Ų, suggesting good membrane permeability.
    • BBB Penetration : Predicted to cross the blood-brain barrier .
  • Biological Activity: Anthelmintic Efficacy: Demonstrated time- and concentration-dependent immobilization of Toxocara canis larvae, comparable to albendazole but with a slower onset (48–72 hours for full lethality vs. 24–48 hours for albendazole) .
Comparative Advantages Over N-(4-Aminophenyl)Pentanamide:
  • The methoxy group enhances metabolic stability compared to the amino group, which may undergo oxidation or conjugation.
  • Higher synthetic accessibility (69% yield) due to established protocols .

N-(4-Hydroxyphenyl)Pentanamide (CAS: 84928-26-7)

Key Features:
  • Structure : Hydroxyl (-OH) substituent at the C-4 position.
  • Physicochemical Properties: LogP: ~1.8 (more hydrophilic than the methoxy or amino analogs).
  • Biological Implications :
    • The hydroxyl group may confer antioxidant properties or facilitate interactions with enzymes like tyrosinase, though specific data are lacking .
Contrast with this compound:
  • The amino group’s basicity (pKa ~5) vs. the hydroxyl group’s acidity (pKa ~10) alters ionization states at physiological pH, affecting absorption and target binding.

N-(4-Acetylaminophenyl)Pentanamide (Hypothetical Analogs)

Structural Modifications:
  • Acetylation of the amino group reduces polarity, increasing logP (estimated ~2.1) and enhancing passive diffusion across lipid membranes.
  • Such derivatives are common in prodrug strategies to improve bioavailability .

Drug-Likeness and Pharmacokinetic Predictions

A comparative analysis of key parameters is summarized below:

Parameter This compound N-(4-Methoxyphenyl)Pentanamide N-(4-Hydroxyphenyl)Pentanamide
Molecular Weight (g/mol) 192.26 207.27 194.23
LogP ~1.9 (predicted) 2.4 1.8
TPSA (Ų) ~64 49 66
BBB Penetration Low (predicted) High Low
CYP Inhibition Likely (amine metabolism) Yes Unlikely
Synthetic Yield Not reported 69% Not reported
Insights:
  • The amino group in this compound increases TPSA, which may limit BBB penetration but improve solubility for oral administration.

Biological Activity

N-(4-aminophenyl)pentanamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic applications.

This compound, also known as 4-Aminophenylpentanamide, features an amine group that enhances its reactivity in nucleophilic substitution reactions. The chemical structure can be summarized as follows:

Property Details
Molecular Formula C₉H₁₃N₃O
Molecular Weight 165.21 g/mol
Functional Groups Amine, Amide

The presence of the amino group increases the compound's interaction with biological macromolecules, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins, influencing enzyme activity and receptor interactions. This mechanism is crucial for its potential role in therapeutic applications.

Biological Activities

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer progression. Research indicates that compounds with similar structures have shown promise in targeting cancer cell lines.
  • Neuropharmacological Effects : The compound has been investigated for its neuropharmacological potential, particularly in relation to neurodegenerative diseases like Alzheimer's. It may inhibit beta-secretase, an enzyme implicated in the cleavage of amyloid precursor protein, thus reducing amyloid beta peptide formation associated with neurodegeneration.
  • Antimicrobial Properties : Some studies have indicated that related compounds demonstrate antimicrobial activity, suggesting a potential for this compound in treating infections .

Case Study 1: Structure-Activity Relationship (SAR)

In a study focusing on SAR analyses, researchers explored the effects of structural modifications on the activity of this compound. The modifications aimed to enhance binding affinity to target receptors while minimizing side effects. The findings indicated that slight changes in the alkyl chain length or substitution patterns could significantly impact biological activity .

Case Study 2: Neuroprotective Effects

A case study published in a pharmacological journal detailed experiments where this compound was tested for neuroprotective effects against oxidative stress in neuronal cells. Results demonstrated that the compound could reduce cell death and promote survival under oxidative conditions, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound Name Molecular Formula Biological Activity
N-(3-aminophenyl)pentanamideC₉H₁₃N₃OSignificant activity against beta-secretase
N-(4-methoxyphenyl)pentanamideC₉H₁₃N₃OModerate anti-inflammatory properties
N,N'-di(3-aminophenyl)ureaC₁₂H₁₈N₄O₂Stronger binding affinity to certain receptors

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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